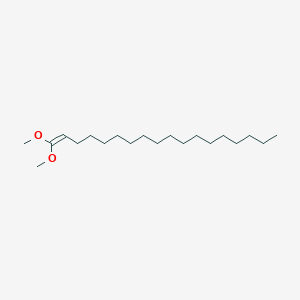
1,1-Dimethoxyoctadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxyoctadec-1-ene is an organic compound with the molecular formula C20H40O2 It is a derivative of octadecene, where two methoxy groups are attached to the first carbon atom of the octadecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-1-ene can be synthesized through the reaction of octadecene with methanol in the presence of an acid catalyst. The reaction involves the addition of methanol to the double bond of octadecene, resulting in the formation of the dimethoxy derivative. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-100°C.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxyoctadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecanoic acid or octadecanal.
Reduction: Formation of octadecanol or octadecane.
Substitution: Formation of various substituted octadecene derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethoxyoctadec-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxyoctadec-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond, used as a precursor in the synthesis of 1,1-Dimethoxyoctadec-1-ene.
1,1-Dimethoxyethane: A shorter-chain analog with similar chemical properties but different applications.
1,1-Dimethoxyhexadecane: Another long-chain dimethoxy compound with similar reactivity.
Uniqueness
This compound is unique due to its specific chain length and the presence of two methoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
111002-39-2 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,1-dimethoxyoctadec-1-ene |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
ZAKYMJHPPRBEKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


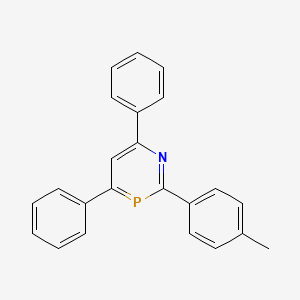
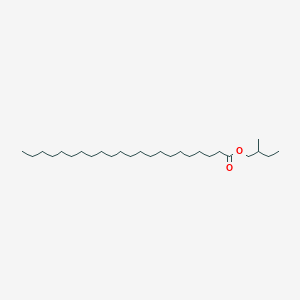
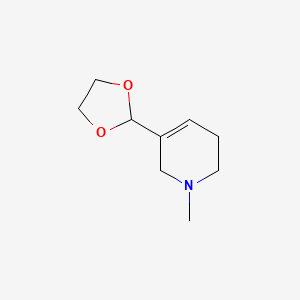
methyl}benzene](/img/structure/B14318927.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
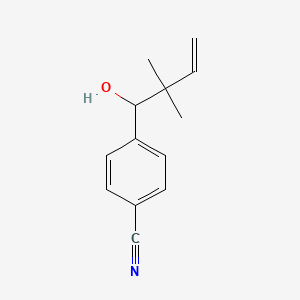





![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
